molecular formula C13H16N6O B6075495 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone

6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone

Cat. No. B6075495
M. Wt: 272.31 g/mol
InChI Key: OWLAVUQZADZISZ-UHFFFAOYSA-N
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Description

6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent binding affinity towards various receptors such as 5-HT1A, 5-HT2A, and D2 receptors, making it a promising candidate for the development of novel drugs for the treatment of various disorders.

Mechanism of Action

The mechanism of action of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone is not fully understood. However, it has been suggested to act as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and D2 receptors. This unique pharmacological profile makes it a potential candidate for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone exhibits various biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitters such as serotonin and dopamine, which play a crucial role in the regulation of mood, behavior, and cognition. It has also been found to exhibit anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone is its high binding affinity towards various receptors, making it a potent tool for the study of receptor-ligand interactions. However, one of the limitations is its poor solubility in water, which can hinder its use in certain experiments.

Future Directions

There are several future directions for the study of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone. One of the potential areas of research is the development of novel drugs for the treatment of various neurological and psychiatric disorders based on its unique pharmacological profile. Another potential area of research is the study of its mechanism of action and the identification of its molecular targets. Additionally, the development of more efficient synthesis methods and the improvement of its solubility can also be potential areas of research.
Conclusion:
In conclusion, 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique pharmacological profile makes it a promising candidate for the development of novel drugs for the treatment of various disorders. Further research is needed to fully understand its mechanism of action and to explore its potential applications.

Synthesis Methods

The synthesis of 6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone can be achieved through various methods. One of the commonly used methods involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 1-(2-pyrimidinyl)piperazine in the presence of a base such as potassium carbonate. The reaction mixture is then heated to obtain the desired product.

properties

IUPAC Name

4-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-10-9-11(20)17-13(16-10)19-7-5-18(6-8-19)12-14-3-2-4-15-12/h2-4,9H,5-8H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLAVUQZADZISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidin-4(3H)-one

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